![molecular formula C19H21FN6O2 B2359982 3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-17-7](/img/structure/B2359982.png)
3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Molecular Structure Analysis
The molecular structure of related compounds was determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis
The synthesis of related compounds involves a retro Diels–Alder (RDA) procedure . This is a type of pericyclic reaction, which is a reaction that involves a cyclic redistribution of bonding electrons.科学的研究の応用
Anticancer, Anti-HIV, and Antimicrobial Activities
Research into tricyclic triazino and triazolo[4,3-e]purine derivatives, including structures similar to the specified compound, has shown promising anticancer, anti-HIV, and antimicrobial activities. For example, specific derivatives have demonstrated considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity. Additionally, certain compounds exhibit significant antimicrobial effects against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, though they generally lack antifungal activity (Ashour et al., 2012).
Synthesis and Chemical Properties
The synthesis of [1,2,4]triazino[3,2‐f]purines and related compounds has been explored for its potential in creating new chemical entities with specific functionalities. These compounds are synthesized through reactions involving diamino derivatives of xanthine with various diketones, highlighting their versatile chemical properties and potential applications in developing novel therapeutic agents (Ueda et al., 1988).
Neurodegenerative Disease Treatment
Compounds structurally related to the specified chemical have been investigated for their potential in treating neurodegenerative diseases. 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, as an example, have been designed to improve water solubility and evaluated for their affinity at adenosine receptor subtypes and monoamine oxidases. These studies identified potent dual-target-directed adenosine receptor antagonists, suggesting their potential application in symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Molluscicidal Agents
New fluorine and phosphorus-substituted derivatives have been synthesized and evaluated as molluscicidal agents against snails responsible for Bilharziasis diseases. This research indicates the potential of using such compounds in controlling snail populations that contribute to the spread of schistosomiasis, providing a direct application in public health efforts (Al-Romaizan et al., 2014).
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-11(2)9-26-18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-14(22-26)12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTAKBKCWOHJTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

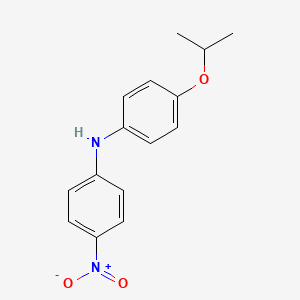
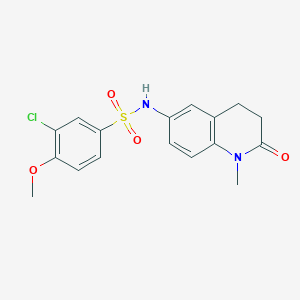
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
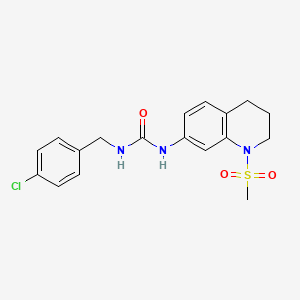

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
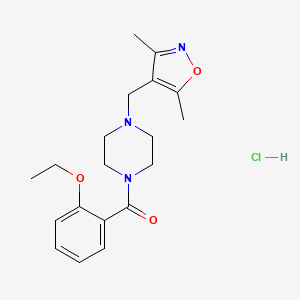
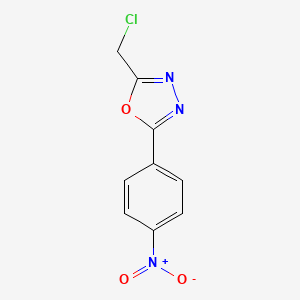
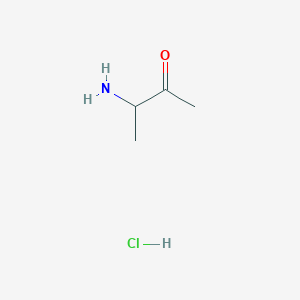
![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)